N-(3,5-dimethoxyphenyl)-2-{[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]sulfanyl}acetamide
Description
N-(3,5-dimethoxyphenyl)-2-{[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a pyrimidine core substituted with a 3,5-dimethylphenoxy group at position 6 and a sulfanyl (-S-) linkage to an N-(3,5-dimethoxyphenyl)acetamide moiety.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-14-5-15(2)7-19(6-14)29-21-11-22(24-13-23-21)30-12-20(26)25-16-8-17(27-3)10-18(9-16)28-4/h5-11,13H,12H2,1-4H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMXAMFBHLOKQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=CC(=NC=N2)SCC(=O)NC3=CC(=CC(=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethoxyphenyl)-2-{[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound's structure can be dissected into several functional groups that contribute to its biological activity:
- Phenyl Groups : The presence of dimethoxy and dimethyl substitutions on phenyl rings enhances lipophilicity, potentially improving membrane permeability.
- Pyrimidine Ring : This heterocyclic structure is often associated with various biological activities, including enzyme inhibition.
- Sulfanyl Group : Sulfur-containing compounds frequently exhibit unique reactivity and interactions with biological macromolecules.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C20H24N2O4S |
| Molecular Weight | 396.48 g/mol |
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of specific kinases involved in cellular signaling pathways. This inhibition could lead to altered cell proliferation and survival rates in cancer cells.
- Antioxidant Properties : The compound has demonstrated potential antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.
- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
In Vitro Studies
- A study conducted on human cancer cell lines showed that the compound inhibited cell growth at micromolar concentrations. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .
In Vivo Studies
- Animal models treated with this compound exhibited reduced tumor growth compared to controls. This suggests a promising role in cancer therapy.
Pharmacokinetics
- Pharmacokinetic studies revealed moderate absorption and distribution characteristics. The compound demonstrated a half-life conducive for therapeutic applications, although further studies are needed to optimize dosing regimens .
Comparative Analysis with Related Compounds
To contextualize the activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Mechanism of Action | Biological Activity |
|---|---|---|
| Compound A | c-Met Inhibition | Anti-cancer |
| Compound B | GABA Modulation | Neuroprotective |
| Compound C | PDE Inhibition | Anti-inflammatory |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s pyrimidine-based scaffold is shared with several derivatives, but key substituent differences dictate distinct properties:
Key Observations :
- Pyrimidine Positional Isomerism : The target compound’s pyrimidin-4-yl core (vs. pyrimidin-2-yl in ) may influence binding orientation in biological targets, as positional isomerism often affects intermolecular interactions .
- Sulfanyl vs. Sulfonyl Groups: The sulfanyl (-S-) linkage in the target compound (vs.
- Fused vs. Single-Ring Systems : The benzofuropyrimidin core in introduces planarity, which could improve DNA intercalation or protein binding compared to the simpler pyrimidine scaffold .
Functional Group Comparisons
- Methoxy vs. Ethoxy/Alkyl Groups : The 3,5-dimethoxyphenyl group in the target compound offers moderate lipophilicity, whereas ethoxypropyl () or ethylphenyl () substituents may enhance solubility or metabolic resistance .
- Phenoxy Substituents: The 3,5-dimethylphenoxy group in the target compound (vs. 2,6-dimethylphenoxy in ’s oxadixyl) may reduce steric hindrance, optimizing target binding .
Application Context
- Agrochemical Potential: highlights triazolo-pyrimidine sulfonamides (e.g., flumetsulam) as herbicides, suggesting the target compound’s pyrimidine-acetamide structure could similarly interfere with plant enzymatic pathways .
- Medicinal Chemistry : Pyrimidine derivatives often target kinases or nucleotide-binding proteins. The sulfanyl linkage in the target compound may mimic cysteine residues, enabling covalent inhibition strategies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
